Product packaging for 1-(Aziridin-1-yl)-2-methylpropan-1-one(Cat. No.:CAS No. 20286-12-8)

1-(Aziridin-1-yl)-2-methylpropan-1-one

Cat. No.: B11924155
CAS No.: 20286-12-8
M. Wt: 113.16 g/mol
InChI Key: ZCYVBYQBOWLNBU-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-2-methylpropan-1-one (CAS 20286-12-8) is a high-purity aziridine-based chemical building block of interest in organic and medicinal chemistry research. With a molecular formula of C6H11NO and a molecular weight of 113.16, this compound is characterized by a ketone group linked to a 2-methylpropane chain and the strained, three-membered aziridine ring . Aziridines are nitrogen-containing heterocycles known for their significant ring strain, which confers high reactivity and makes them valuable synthetic intermediates for the preparation of more complex nitrogen-containing molecules . This strain enables a range of transformations, including ring-opening reactions and ring-enlargement processes, to access 4- to 7-membered heterocycles and other derivatives of pharmaceutical interest . Researchers can utilize this compound as a precursor in the synthesis of novel compounds or in method development studies, particularly those exploring the utility of aziridine motifs. As a small, functionalized heterocycle, it holds potential for creating probes to explore biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B11924155 1-(Aziridin-1-yl)-2-methylpropan-1-one CAS No. 20286-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20286-12-8

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C6H11NO/c1-5(2)6(8)7-3-4-7/h5H,3-4H2,1-2H3

InChI Key

ZCYVBYQBOWLNBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC1

Origin of Product

United States

Advanced Synthetic Methodologies for N Acyl Aziridines

Contemporary Approaches to N-Acylation of Aziridine (B145994) Scaffolds

The introduction of an acyl group onto the nitrogen atom of an aziridine ring is a direct and common method for the synthesis of compounds like 1-(Aziridin-1-yl)-2-methylpropan-1-one. This can be achieved either by direct acylation of a parent NH-aziridine or through a deprotection-reprotection sequence of a protected aziridine.

The most straightforward method for the synthesis of N-acyl aziridines is the direct acylation of an NH-aziridine with a suitable acylating agent. For the synthesis of this compound, this would involve the reaction of aziridine with an isobutyryl derivative, such as isobutyryl chloride or isobutyric anhydride, typically in the presence of a base to neutralize the acid byproduct.

This method is often challenged by the sensitive nature of the aziridine ring, which can undergo ring-opening under harsh conditions. However, for simple, unsubstituted, or symmetrically substituted aziridines, it remains a viable pathway. For instance, the acylation of commercially available rac-2-methylaziridine demonstrates this approach, though yields can be variable depending on the stability of the starting aziridine and the reaction conditions. acs.org

General Reaction Scheme for Direct Acylation:

Where R1-C(=O)X is the acylating agent (e.g., isobutyryl chloride) and H-N(CH2)2 represents the aziridine.

Due to the challenges in the direct catalytic asymmetric synthesis of N-acylaziridines, multi-step sequences involving the modification of N-protected aziridines are common. acs.org A widely used protecting group for the aziridine nitrogen is the tosyl (p-toluenesulfonyl) group. The synthesis of an N-acyl aziridine via this route involves two key steps: the deprotection of the N-tosylaziridine to yield the free NH-aziridine, followed by a subsequent acylation step. figshare.comnih.gov

The deprotection of N-tosylaziridines can be challenging, and this step is often the yield-limiting part of the sequence. acs.org Various reagents and conditions have been developed for this transformation. Following deprotection, the resulting NH-aziridine is often used immediately in the next step without extensive purification due to its potential volatility and instability. The acylation is typically efficient, employing activated acylating agents like N-hydroxysuccinimide esters to ensure high conversion under mild conditions, preserving the stereochemical integrity of the aziridine ring. acs.orgfigshare.comnih.gov Other protecting groups, such as the carbobenzyloxy (Cbz) group, can also be used and are removable under different conditions like hydrogenation. acs.org More recent methods also explore the use of Brønsted acidic deep eutectic solvents for the efficient removal of protecting groups like Boc (tert-butyloxycarbonyl). mdpi.com Electrochemical methods have also been developed for detosylation. nih.gov

Table 1: Deprotection/Acylation Strategy for N-Acyl Aziridine Synthesis acs.org

Step Description Key Considerations
1. Deprotection Removal of the N-tosyl or other protecting group. Often the yield-limiting step. Requires careful selection of reagents to avoid ring-opening.
2. Acylation Reaction of the free NH-aziridine with an acylating agent. Highly efficient when using activated esters (e.g., NHS esters). acs.org

Catalytic Aziridination Reactions

Catalytic methods offer an atom-economical and elegant approach to aziridine synthesis by constructing the ring from unsaturated precursors like alkenes. These methods can be catalyzed by transition metals, organocatalysts, or driven by electrochemistry, and can offer high levels of stereocontrol.

Transition metal catalysis is a powerful tool for the formation of aziridines from olefins. acs.org The general mechanism involves the reaction of an alkene with a nitrogen source in the presence of a metal catalyst. The catalyst, often based on rhodium, copper, manganese, or iron, activates the nitrogen source to generate a reactive metal-nitrene or metalloradical intermediate. acs.orgorganic-chemistry.orglibretexts.orgrsc.org This intermediate then undergoes a reaction with the alkene to form the aziridine ring.

While many systems utilize sulfonyl or aryl iminoiodinanes as the nitrogen source, methods are being developed that use amides directly or their derivatives. organic-chemistry.orgrsc.org For example, cobalt(II)-based metalloradical catalysis can achieve the aziridination of olefins using an azide (B81097) precursor to generate N-carbonyl aziridines with high enantioselectivity. rsc.org Zirconium-catalyzed protocols have also been developed for the synthesis of N-tosylaziridines. rsc.org A planar chiral rhodium indenyl catalyst has been shown to facilitate the enantioselective aziridination of unactivated alkenes through a stepwise mechanism involving alkene migratory insertion. acs.orgnih.gov

Table 2: Examples of Transition Metal-Catalyzed Aziridination Systems

Catalyst System Nitrogen Source Mechanistic Feature Citation
Planar Chiral Rh(III) Indenyl Hydroxylamine (B1172632) derivatives Stepwise mechanism with alkene migratory insertion as the rate-determining step. acs.orgnih.gov
Co(II)-Metalloradical Carbonyl azide (TrocN₃) Forms N-carbonyl aziridines with high enantioselectivity. rsc.org
Chiral Mn-salen Iminoiodinanes Enhanced enantioselectivity with additives like 4-phenylpyridine-N-oxide. libretexts.org
Iron(II) O-arylsulfonyl hydroxylamines Direct N-H/N-Me aziridination of olefins. rsc.org

To circumvent the use of potentially toxic or expensive metals, organocatalytic and metal-free aziridination methods have been developed. These strategies rely on different modes of activation. One prominent metal-free approach involves the use of hypervalent iodine reagents, such as N-arylsulfonamide-derived iminoiodinanes, which can be activated by solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to directly transfer a nitrogen group to unactivated olefins. researchgate.net Another strategy generates highly electrophilic N-pyridinium iminoiodinane intermediates that readily react with alkenes. nih.govacs.org

Visible-light-induced, catalyst-free methods have also emerged. For instance, the photolytic cleavage of the N-Cl bond in chloramine (B81541) T can generate a reactive nitrogen species capable of aziridinating olefins in a green and atom-economical fashion. rsc.org

Organocatalytic approaches often utilize chiral amines to activate α,β-unsaturated aldehydes towards a conjugate addition of a hydroxylamine derivative. This domino reaction proceeds through an iminium ion intermediate, leading to the formation of the aziridine ring, typically with high diastereoselectivity for the trans-isomer. acs.orgrsc.org

Electrosynthesis has surfaced as a powerful and green alternative for constructing aziridines, often avoiding the need for chemical oxidants and metal catalysts. nih.govnih.govresearchgate.net These methods can achieve aziridination through various mechanistic pathways.

One approach involves the electrochemical coupling of amines and unactivated alkenes. The alkene is electrochemically oxidized to a metastable, dicationic intermediate which then reacts with a primary amine nucleophile to form the N-alkyl aziridine. nih.govthieme-connect.com Another strategy is the intramolecular C-H amination, where an electrochemical process facilitates the cyclization of a suitable amino-containing substrate to form the aziridine ring. acs.org

Electrochemical methods can also be used for the direct aziridination of alkenes using ammonia (B1221849) as the nitrogen source, which is notable for its atom economy and environmental compatibility. chinesechemsoc.org Furthermore, electrosynthesis can be applied to the intramolecular cyclization of amino alcohols, mimicking the Mitsunobu reaction but avoiding azo-reagents. This has been used to synthesize aziridines from serine-derived precursors. nih.govresearchgate.net

Table 3: Overview of Electrochemical Aziridination Strategies

Method Substrates Key Feature Citation
Amine/Alkene Coupling Primary amines, unactivated alkenes Forms a metastable dicationic alkene intermediate. nih.govthieme-connect.com
Intramolecular C-H Amination Unsaturated sulfonamides Oxidative dehydrogenative coupling mediated by KI. acs.org
Direct Aziridination Tetrasubstituted alkenes, ammonia Uses ammonia as the direct nitrogen source; oxidant-free. chinesechemsoc.org
Intramolecular Cyclization Amino alcohols Azo-free alcohol amination via an alkoxyphosphonium intermediate. nih.govresearchgate.net

Biocatalytic Pathways to Aziridine Formation

The quest for greener and more efficient chemical processes has propelled the development of biocatalytic methods for aziridine synthesis. Although aziridination has no natural biological equivalent, scientists have successfully engineered enzymes to catalyze this transformation with high precision. orgsyn.org

A significant breakthrough involves the use of evolved cytochrome P450 enzymes. orgsyn.org Researchers have repurposed a bacterial cytochrome P450 from Bacillus megaterium (P450-BM3) to catalyze intermolecular aziridination. orgsyn.org By mutating the active site, including the proximal ligand, engineered variants can facilitate the reaction between olefins (like substituted styrenes) and nitrene precursors (such as tosyl azide) to form aziridines with exceptional enantioselectivity, reaching up to 99% enantiomeric excess (ee). orgsyn.org This enzymatic approach is genetically encoded and can be implemented in vitro or within whole cells. orgsyn.org

Another biocatalytic strategy involves non-heme iron-containing enzymes. researchgate.netrsc.org An enzyme found in the fungus Penicillium aethiopicum, paTqaL, has been shown to create an aziridine ring from the amino acid valine. researchgate.net Mechanistic studies on this class of enzymes suggest that an Fe(IV)-oxo intermediate initiates the reaction via C-H bond activation, followed by an intramolecular C-N bond formation to construct the aziridine ring, a process that cleverly avoids the typical oxygen-rebound step. rsc.org

Furthermore, the biosynthesis of natural products containing aziridine rings, such as mitomycin C and azinomycin B, has shed light on nature's own strategies. nih.govnih.gov Recent investigations into the biosynthesis of vazabitide A revealed that a novel enzyme complex, Vzb10/11, catalyzes aziridine ring formation through an unusual sulfate (B86663) elimination mechanism. nih.govnih.gov Structural analysis of a homologous enzyme, AziU3/U2, showed how the enzyme precisely orients the substrate to facilitate an SN2-like reaction, forming the strained ring. nih.govnih.gov These discoveries in biocatalysis open up new avenues for the sustainable and highly selective production of chiral aziridines. chemicalbook.com

Stereocontrolled Synthesis of N-Acyl Aziridines

The control of stereochemistry is paramount in modern organic synthesis, and the construction of chiral N-acyl aziridines is no exception. These molecules can serve as valuable intermediates, with their stereocenters dictating the outcome of subsequent transformations.

Enantioselective and Diastereoselective Synthesis

A multitude of strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in aziridine synthesis. Organocatalysis has emerged as a powerful tool. For instance, a high-yielding protocol for N-alkyl terminal aziridines has been developed using an enantioselective α-chlorination of aldehydes, which produces the desired aziridines with 88–94% ee. nih.gov Similarly, chiral sulfides derived from (thiolan-2-yl)diarylmethanol have been used as organocatalysts in the imino Corey–Chaykovsky reaction to produce diaryl aziridines with excellent enantioselectivity (95–98% ee).

Metal-based catalysts are also widely employed. Chiral polyborate Brønsted acids derived from ligands like VAPOL and VANOL have proven highly effective in the reaction of imines with diazo compounds, yielding cis-aziridines with remarkable diastereoselectivity (up to >50:1) and enantioselectivity (90-98% ee). Copper(I) complexes have also been used to catalyze the synthesis of aziridines with multiple chiral centers. A highly diastereoselective method for synthesizing α-quaternary aziridine-2-carboxylates is the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters, which provides access to biologically relevant amino acid derivatives with high diastereomeric ratios (>97:3 dr).

The diastereoselective synthesis can also be controlled by using chiral auxiliaries. For example, the reaction of nucleophiles with chiral 2H-azirine-3-carboxylates derived from (1R)-10-(N,N-dialkylsulfamoyl)isobornyl can lead to functionalized aziridines with varying degrees of diastereodifferentiation.

Table 1: Comparison of Enantio- and Diastereoselective Aziridination Methods

MethodCatalyst/AuxiliarySubstratesSelectivityReference
OrganocatalysisTetrahydrothiophene-based chiral sulfideBenzyl bromide and imines95–98% ee
Brønsted Acid CatalysisVAPOL/VANOL-borate complexImines and diazo esters90–98% ee, >50:1 dr (cis)
Aza-Corey-ChaykovskyN-tert-butanesulfinyl auxiliaryKetimino esters and sulfur ylides>97:3 dr
OrganocatalysisProline-derived catalystAldehydes88–94% ee nih.gov

Asymmetric Induction in Aziridination Reactions

Asymmetric induction is the process by which a chiral element in a reaction—be it a substrate, reagent, catalyst, or solvent—influences the creation of a new stereocenter, leading to an unequal formation of stereoisomers. In aziridination, this principle is fundamental to achieving stereocontrol.

One clear example is the directed asymmetric induction observed in the addition of hydride or organometallic reagents to aziridinyl ketones. The configuration of the nitrogen atom within the aziridine ring directly influences the stereochemical outcome of the addition to the adjacent ketone, a phenomenon that can be harnessed for stereodirected synthesis.

The choice of chiral ligands in metal-catalyzed reactions is a cornerstone of asymmetric induction. In the boron-catalyzed aziridination of imines, the VAPOL and VANOL ligands create a chiral pocket around the metal center. This chiral environment forces the reactants to approach each other in a specific orientation, leading to high asymmetric induction that is remarkably consistent across a range of different substrates (90–98% ee).

Similarly, substrate-directed approaches leverage existing chirality within the starting material. A recently developed method for the enantioselective aziridination of alkenyl alcohols uses a chiral cation to interact with the alcohol's hydroxyl group. This interaction positions the alkene for a facial-selective nitrene transfer, effectively using the substrate's own functional group to induce asymmetry. Even in biocatalysis, asymmetric induction is key; the protein scaffold of an engineered enzyme acts as the chiral environment, dictating the stereochemical course of the non-natural aziridination reaction it catalyzes. orgsyn.orgresearchgate.net

Novel Synthetic Routes for this compound and Related Compounds

While general methods for N-acyl aziridine synthesis are well-established, specific routes to compounds like this compound are less commonly reported. A novel and efficient synthetic pathway can be designed by combining established methodologies. This approach would typically involve the initial formation of the aziridine heterocycle followed by N-acylation.

A plausible route begins with the synthesis of unsubstituted aziridine, often generated from the intramolecular cyclization of 2-aminoethanol derivatives. A more direct method involves the reaction of ethyleneimine (aziridine itself) with an appropriate acylating agent.

The key step is the N-acylation of the aziridine ring. For the target molecule, this requires isobutyryl chloride. The synthesis of isobutyryl chloride is a standard procedure, readily accomplished by reacting isobutyric acid with thionyl chloride. orgsyn.org

With the acylating agent in hand, the acylation of aziridine can be performed. This reaction involves the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of isobutyryl chloride. This process can form an N-acylaziridinium ion intermediate, which is then neutralized to yield the final product. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Proposed Synthetic Route:

Step 1: Synthesis of Isobutyryl Chloride. Isobutyric acid is treated with thionyl chloride (SOCl₂) to yield isobutyryl chloride, with gaseous byproducts HCl and SO₂. orgsyn.org

(CH₃)₂CHCOOH + SOCl₂ → (CH₃)₂CHCOCl + SO₂ + HCl

Step 2: N-Acylation of Aziridine. Aziridine is reacted with the prepared isobutyryl chloride, typically in an aprotic solvent and in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl.

C₂H₄NH + (CH₃)₂CHCOCl + (C₂H₅)₃N → C₂H₄N-CO-CH(CH₃)₂ + (C₂H₅)₃N·HCl

This two-step sequence provides a direct and logical route to this compound. Related N-acyl aziridines can be synthesized analogously by substituting isobutyryl chloride with other acyl chlorides. The versatility of this approach allows for the creation of a library of related compounds for further study and application.

Mechanistic Investigations of N Acyl Aziridine Reactivity

Ring-Opening Reactions: Mechanistic Pathways and Selectivity Control

Ring-opening reactions are the most characteristic transformations of aziridines. The activation of the aziridine (B145994) ring by an N-acyl group, such as the isobutyryl group in 1-(Aziridin-1-yl)-2-methylpropan-1-one, renders the ring susceptible to various modes of cleavage. The mechanistic pathways of these reactions and the factors controlling their selectivity are crucial for their synthetic application.

The introduction of an electron-withdrawing N-acyl group activates the aziridine ring towards nucleophilic attack. bioorg.org This activation facilitates ring-opening by a variety of nucleophiles. The stereoelectronic and steric environment of the aziridine ring plays a pivotal role in determining the outcome of these reactions.

The regioselectivity of nucleophilic ring-opening in substituted N-acyl aziridines is a critical aspect of their synthetic utility. Generally, the attack of a nucleophile can occur at either of the two-ring carbons. In the case of N-acyl aziridines, the reaction typically proceeds via an SN2-type mechanism.

For N-acyl aziridines derived from 2-alkyl substituted aziridines, nucleophilic attack predominantly occurs at the less substituted carbon atom. researchgate.net This preference is attributed to reduced steric hindrance at this position. Conversely, when a substituent at the 2-position can stabilize a positive charge, such as a phenyl or vinyl group, the regioselectivity can be altered, favoring attack at the more substituted carbon. researchgate.net The nature of the nucleophile and the reaction conditions also significantly influence the regioselectivity. For instance, the ring opening of C2-vinyl or C2-carbonyl substituted aziridines often favors attack at the C2 position due to the electronic nature of the substituent. nih.gov

A study on the ring opening of 2-acylaziridines with acid chlorides demonstrated that the chloride anion attacks the aziridinium (B1262131) ion intermediate, leading to the formation of β-amino-α-chlorocarbonyl compounds. bioorg.org This highlights how the interplay of substituents and reagents dictates the regiochemical outcome.

Lewis acids play a crucial role in activating N-acyl aziridines towards nucleophilic attack. iitk.ac.in They coordinate to the nitrogen atom, further increasing the electrophilicity of the ring carbons and facilitating ring opening. acs.org This activation often leads to the formation of a transient aziridinium ion intermediate. bioorg.org

The use of Lewis acids can significantly enhance the rate and selectivity of ring-opening reactions. For example, the Lewis acid-catalyzed ring opening of N-activated aziridines with electron-rich arenes and heteroarenes proceeds with excellent yields and stereoselectivity. acs.org Similarly, BF3·OEt2 has been identified as an effective catalyst for the C3-selective ring opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles. nih.gov Computational studies have suggested that the transition state for this reaction is stabilized by an unconventional OH···FB hydrogen-bonding interaction. nih.gov

The choice of Lewis acid can influence the reaction pathway. While some reactions proceed efficiently with catalytic amounts of a Lewis acid, others may require stoichiometric quantities. acs.org The formation of the aziridinium ion intermediate is a key step, as its subsequent reaction with a nucleophile determines the final product. bioorg.org

During the synthesis or under certain reaction conditions, aziridines can undergo self-opening reactions, where one aziridine molecule acts as a nucleophile to open another. This "dimerization" of aziridines has been observed, particularly in the presence of activating agents. researchgate.net

A study detailed the synthesis of optically pure 1-(2-aminoalkyl)aziridines through a nucleophilic ring-opening reaction of an aziridine with another aziridine molecule, catalyzed by ZnBr2. researchgate.net This self-opening reaction proceeds under mild conditions and with moderate yields, leading to a single diastereoisomer when starting from optically pure NH-aziridines. researchgate.net The nucleophilic attack occurs at the less substituted carbon atom of the activated aziridine ring. researchgate.net While not specific to this compound, this demonstrates a potential reaction pathway for N-acyl aziridines.

In addition to nucleophilic pathways, N-acyl aziridines can undergo ring-opening through radical mechanisms initiated by electron transfer. These reactions provide alternative routes to functionalized amides and can exhibit different regioselectivity compared to nucleophilic openings.

Titanocene(III) complexes are effective single-electron transfer reagents that can induce the radical ring opening of N-acyl aziridines. dicp.ac.cnnih.gov This catalytic process involves the transfer of an electron from the titanocene(III) species to the N-acyl aziridine, leading to the formation of a radical anion intermediate which then undergoes ring cleavage. dicp.ac.cnmdpi.com

A key feature of this method is its high regioselectivity, favoring the formation of the more substituted radical. dicp.ac.cnnih.gov This is in contrast to many nucleophilic ring-opening reactions that yield the less substituted product. The resulting carbon-centered radical can then participate in various subsequent reactions, such as conjugate additions, reductions, and cyclizations, allowing for the construction of complex molecular architectures, including quaternary carbon centers. dicp.ac.cnthieme-connect.com

Density Functional Theory (DFT) calculations suggest that the ring opening of the N-acyl aziridine radical anion can proceed through a concerted mechanism rather than a stepwise process. dicp.ac.cnthieme-connect.com This titanocene-catalyzed radical opening has a broad substrate scope and high functional group tolerance. dicp.ac.cnmdpi.com

Radical Ring Opening: Electron Transfer Mechanisms

Generation and Reactivity of Radical Intermediates

The generation of radical intermediates from N-acyl aziridines, such as this compound, opens avenues for unique chemical transformations. N-aziridinyl radicals can be formed under mild photochemical conditions through the reductive activation of N-pyridinium aziridines. nih.govacs.org These transient species have been characterized by spin-trapped EPR spectroscopy and are proposed to have a planar geometry with the unpaired spin residing in a p-orbital, leading to electrophilic reactivity. nih.govacs.org

In the presence of oxygen, these N-aziridinyl radicals can add to styrenyl olefins to yield 1,2-hydroxyaziridination products. nih.gov This demonstrates the potential for transferring the intact aziridine group to other molecules. nih.govacs.org Furthermore, aziridine N-carbonyl radicals, which can be generated from the corresponding S-oxalyl xanthates, undergo ring-opening to produce 2-isocyanato radicals. These can then be trapped by external olefins, leading to the formation of lactams. rsc.org The fragmentation of N-acyl aziridines can also be induced by electron transfer from a naphthalenide radical anion. rsc.org

Rearrangement and Isomerization Pathways

Thermal Rearrangements (e.g., to N-Methallyl Amides, Oxazolines)

N-acyl aziridines like this compound can undergo thermal rearrangements to form more stable structures. One notable rearrangement is the conversion to oxazolines. acs.org This process is believed to proceed through the formation of an intermediate azomethine ylide, which then undergoes valence bond tautomerization. For instance, the pyrolysis of an acyl aziridine can lead to the formation of a 4-oxazoline via an azomethine ylide intermediate. The thermal transformation of N-ethoxycarbonylaziridines into 1,3-oxazolidin-2-ones through flash pyrolysis exemplifies a tandem reaction sequence that is equivalent to the direct insertion of carbon dioxide into the parent 1H-aziridine. rsc.org

Computational studies on related systems, such as the thermal rearrangements of 1-ethynyl-2-methylcyclopropane, provide insights into the potential energy surfaces and mechanisms of such transformations, highlighting the complexity of these reactions. nih.gov

Acid-Catalyzed Isomerization Mechanisms

The isomerization of aziridines to allylic amines can be facilitated by acid catalysis. While specific studies on this compound are not detailed, related systems show that both Brønsted and Lewis acids can promote these rearrangements. nsf.gov For example, a cooperative catalyst system involving titanium and chromium has been shown to isomerize aziridines to allyl amines under mild conditions. nsf.gov This process is highly regioselective, with the aziridine ring opening to form the more substituted radical intermediate. nsf.gov

Cycloaddition Reactions and Ring Expansions

1,3-Dipole Formation and Trapping (Azomethine Ylides)

A key feature of N-acyl aziridines is their ability to form azomethine ylides upon thermal or photochemical ring-opening. acs.orgwikipedia.org These azomethine ylides are versatile 1,3-dipoles that can be trapped in cycloaddition reactions. wikipedia.orgyoutube.com The formation of azomethine ylides is a six-electron process, and according to Woodward-Hoffmann rules, the thermal ring-opening is conrotatory, while the photochemical reaction is disrotatory. wikipedia.org

These ylides can react with various dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings like pyrrolidines and pyrrolines. wikipedia.org The reaction is generally concerted and suprafacial with respect to both the dipole and the dipolarophile. wikipedia.org Intramolecular versions of this reaction, where the dipolarophile is tethered to the azomethine ylide, provide a direct route to complex bicyclic and polycyclic structures. acs.org

Annulation Strategies for Nitrogen Heterocycles

The reactivity of N-acyl aziridines and their derived intermediates is harnessed in various annulation strategies to construct nitrogen-containing heterocycles. mit.edursc.org Ring-opening annulation reactions of aziridines are a powerful tool for synthesizing complex heterocyclic systems. rsc.org For instance, azomethine ylides generated from aziridines can undergo intramolecular cycloaddition to create fused ring systems. nih.gov

Furthermore, palladium-catalyzed asymmetric allylic alkylation of vinyl aziridines with nitrogen heterocycles like pyrroles and indoles provides a highly chemo-, regio-, and enantioselective route to N-alkylated products. nih.gov Other strategies involve the reductive functionalization of azaarenes, where tandem coupling sequences can lead to the formation of fused N-heterocycles. nih.gov These methods highlight the synthetic utility of aziridine chemistry in building diverse and complex molecular architectures. mit.educhim.it

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic investigation of 1-(Aziridin-1-yl)-2-methylpropan-1-one. Due to the presence of a strained three-membered aziridine (B145994) ring directly attached to a carbonyl group, the molecule exhibits unique spectroscopic features and conformational dynamics.

While specific spectral data for this compound is not widely published, the expected NMR characteristics can be inferred from extensive studies on analogous N-acylaziridines. The key dynamic process observable by NMR is the slow rotation around the amide N–C(O) bond, which is a common feature in amides due to the partial double bond character of the C-N bond. This restricted rotation, coupled with the pyramidal inversion at the nitrogen atom, often results in the observation of distinct sets of signals for the aziridine ring protons at low temperatures.

Expected ¹H NMR Signals:

Isopropyl Group (CH(CH₃)₂): A septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

Aziridine Ring (CH₂CH₂): The protons on the aziridine ring are chemically non-equivalent. They are expected to appear as a complex multiplet pattern, typically in the range of 2.0-2.5 ppm. The restricted rotation around the N-C(O) bond can lead to separate signals for protons syn and anti to the carbonyl oxygen.

Expected ¹³C NMR Signals:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-180 ppm.

Isopropyl Group: Distinct signals for the methine and methyl carbons.

Aziridine Ring Carbons: Signals for the equivalent methylene (B1212753) carbons of the aziridine ring.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of this compound, multi-dimensional NMR techniques are employed. sigmaaldrich.com

COSY (Correlation Spectroscopy): This 2D NMR experiment establishes proton-proton (¹H-¹H) coupling correlations. acs.org For this compound, COSY would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also confirm the coupling between the non-equivalent protons within the aziridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). acs.orgepa.gov This is crucial for assigning the carbon signals corresponding to each proton. For instance, the signal for the aziridine protons would show a correlation to the signal for the aziridine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. acs.orgepa.gov HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would be between the isopropyl protons and the carbonyl carbon, and between the aziridine protons and the carbonyl carbon, confirming the N-acyl linkage.

The table below illustrates the expected correlations from these 2D NMR experiments.

Proton (¹H)COSY Correlation (Coupled ¹H)HMBC Correlation (Correlated ¹³C)
Isopropyl CHIsopropyl CH₃Carbonyl (C=O), Isopropyl CH₃
Isopropyl CH₃Isopropyl CHIsopropyl CH
Aziridine CH₂Other Aziridine CH₂Carbonyl (C=O)

Investigation of Conformational Flexibility and Rotational Barriers (e.g., N–C(O) Bond)

N-acylaziridines, such as this compound, exhibit significant conformational flexibility primarily due to the restricted rotation around the N–C(O) amide bond. acs.org This phenomenon arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the N-C bond.

The energy barrier to this rotation is typically high enough to allow for the observation of distinct conformers (rotamers) on the NMR timescale, especially at lower temperatures. This dynamic behavior can be studied using variable-temperature NMR spectroscopy. As the temperature is lowered, the rate of rotation decreases, leading to the decoalescence of averaged signals into separate signals for each conformer. The energy barrier (ΔG‡) for this rotation can be calculated from the coalescence temperature and the frequency difference between the signals of the two rotamers. For many N-acylaziridines, this barrier is in the range of 13-17 kcal/mol.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org For this compound (Molecular Formula: C₇H₁₃NO, Molecular Weight: 127.18 g/mol ), electron impact (EI) ionization would produce a molecular ion (M⁺˙) peak at m/z 127.

The fragmentation of the molecular ion is predictable based on the functional groups present. The most common fragmentation pathways for N-acylaziridines involve cleavage of the bonds adjacent to the carbonyl group and within the strained aziridine ring.

Key Expected Fragmentation Pathways:

Alpha-Cleavage: The most characteristic fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom or the bond between the carbonyl carbon and the isopropyl group.

Loss of the isobutyryl group as a radical ([CH(CH₃)₂]˙) would lead to a fragment at m/z 84, corresponding to the [C₄H₆NO]⁺ ion.

Loss of the isopropyl radical ([CH(CH₃)₂]˙) from the acyl group would result in a prominent peak at m/z 86, corresponding to the [C₃H₅NO]⁺ ion, or cleavage to form the acylium ion [CH(CH₃)₂CO]⁺ at m/z 71.

Ring Fragmentation: The strained aziridine ring can undergo cleavage. Loss of ethylene (B1197577) (C₂H₄) from the molecular ion could potentially occur, leading to a fragment at m/z 99.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen is a possibility in some amides, but it is not expected to be a major pathway here. libretexts.org

The table below summarizes the likely primary fragments and their corresponding mass-to-charge ratios.

m/zProposed Fragment IonNeutral Loss
127[C₇H₁₃NO]⁺˙(Molecular Ion)
86[C₃H₅NO]⁺˙C₃H₇˙ (Isopropyl radical)
71[C₄H₇O]⁺C₃H₆N˙
56[C₃H₆N]⁺C₄H₇O˙
43[C₃H₇]⁺C₄H₆NO˙

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational arrangements. nih.gov Although a specific crystal structure for this compound is not publicly available, data from closely related N-acylaziridines and aziridinones allows for a reliable prediction of its key structural features. bioorg.orgrsc.org

The analysis of analogous structures reveals several important characteristics:

Nitrogen Atom Geometry: Unlike simple amines, the nitrogen atom in an N-acylaziridine is not perfectly planar, nor is it fully pyramidal. It adopts a flattened pyramidal geometry. X-ray studies on similar compounds show the nitrogen atom lies slightly out of the plane formed by its three substituents (the carbonyl carbon and the two ring carbons). rsc.org

Amide Group Planarity: The amide functional group (N-C=O) tends to be planar or nearly planar to maximize the π-orbital overlap between the nitrogen lone pair and the carbonyl group.

Bond Lengths: The N-C(O) bond is expected to be shorter than a typical N-C single bond (around 1.47 Å) but longer than a C=N double bond, with a length of approximately 1.35-1.40 Å, reflecting its partial double bond character. The C=O bond length will be slightly elongated compared to that in a ketone.

Conformation: In the solid state, the molecule will adopt a single, low-energy conformation. The orientation of the isobutyryl group relative to the aziridine ring would be fixed, with the bulkier isopropyl group likely positioned to minimize steric interactions with the ring.

These structural parameters are critical for understanding the reactivity and electronic properties of this compound. eurjchem.com

Computational Chemistry and Theoretical Insights into N Acyl Aziridines

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of N-acyl aziridines. These compounds feature a strained three-membered ring, which significantly influences their chemical behavior. mdpi.com The nitrogen atom's substituent plays a crucial role in the ring's reactivity. Electron-withdrawing groups, such as an acyl group, "activate" the aziridine (B145994) ring, making it more susceptible to ring-opening reactions. mdpi.com

Studies using DFT at the B3LYP level with a 6-311++G(2d,2p) basis set have been employed to optimize the geometries of N-acyl-2,2-dimethylaziridines and analyze their atomic charges. ias.ac.in These calculations reveal the distribution of electron density within the molecule, highlighting the electrophilic nature of the ring carbons and the nucleophilic character of the nitrogen atom. For instance, in a study of N-acyl-2,2-dimethylaziridines, the atomic charges on the methyl carbons attached to C2 were found to be higher than those on the ring carbons C2 and C3. ias.ac.in

The bonding within the aziridine ring is characterized by significant strain, a consequence of the compressed bond angles. mdpi.comnih.gov This strain energy contributes to the high reactivity of aziridines. mdpi.com Computational methods can quantify this strain and predict how it is affected by different substituents on the nitrogen atom. For example, the introduction of electron-withdrawing groups can alter the C-N bond lengths and strengths, influencing the ease of ring-opening. nih.gov In a study on aziridine polymerization, DFT calculations showed that protonation of the aziridine nitrogen leads to a slight stretching and weakening of the C-N bonds, from approximately 1.510 Å to 1.550 Å and 1.530 Å. researchgate.net

Furthermore, quantum chemical studies can investigate the dynamics of the nitrogen atom, including the barrier to nitrogen inversion. nih.govresearchgate.net This inversion barrier is a key parameter influencing the stereochemistry of reactions involving the aziridine ring. For N-acyl aziridines, the acyl group can significantly lower the inversion energy barrier compared to N-alkyl or N-H aziridines. researchgate.net

Mechanistic Probes using DFT and Ab Initio Methods

DFT and ab initio methods are powerful tools for investigating the intricate mechanisms of reactions involving N-acyl aziridines. researchgate.net These computational approaches allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states and intermediates, and the calculation of associated energy barriers. nih.govmit.edu

Transition State Characterization and Energy Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy or energy barrier of the reaction.

Computational studies have been successfully used to model the transition states for various reactions of N-acyl aziridines, particularly nucleophilic ring-opening reactions. nih.govnih.gov For example, in the SN2-type ring-opening of aziridines, the transition state involves the simultaneous breaking of a C-N bond and the formation of a new bond with the incoming nucleophile. nih.gov DFT calculations can precisely map the geometry of this transition state and calculate its energy.

The magnitude of the energy barrier is highly dependent on the nature of the substituent on the aziridine nitrogen. A systematic computational investigation revealed that electron-withdrawing groups significantly lower the activation energy for nucleophilic ring-opening. nih.gov This is attributed to the stabilization of the developing negative charge on the nitrogen atom in the transition state.

Substituent on Aziridine Nitrogen Calculated Activation Energy for Ring Opening (kcal/mol)
-H32.1
-Ac (Acetyl)Lower than -H
-Ms (Mesyl)Lower than -Ac
-TFA (Trifluoroacetyl)Lower than -Ms
-Tf (Triflyl)Lowest in the series
This table is illustrative, based on the trend that electron-withdrawing groups lower the activation energy as described in the source. nih.gov Exact values for each substituent would require specific calculations.

In the context of acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines, a plausible transition state involves the protonation of the aziridine nitrogen to form an aziridinium (B1262131) ion, which then undergoes ring-opening. frontiersin.org DFT calculations can model this protonated intermediate and the subsequent transition state for nucleophilic attack.

Analysis of Intermediates and Reaction Pathways

Beyond transition states, computational methods are invaluable for identifying and analyzing reaction intermediates, which are transient species that exist in energy minima along the reaction pathway. mit.edu For N-acyl aziridines, several types of intermediates have been proposed and studied computationally.

In certain reactions, aziridinium ylides can be formed as reactive intermediates. nih.govnih.gov These are generated by the reaction of the aziridine nitrogen with a carbene. DFT calculations can model the structure of these ylides and explore their subsequent reaction pathways, such as ias.ac.innih.gov-Stevens rearrangements or [3+1] ring expansions. nih.govnih.gov The barriers to rotation around the C-N bond in these ylides can also be computed, which helps in understanding their reactivity and stereochemical outcomes. nih.gov

In acid-catalyzed reactions, the formation of an aziridinium ion intermediate is a common first step. frontiersin.org Computational studies can confirm the stability of this intermediate and map out the subsequent steps, such as nucleophilic attack or rearrangement. For example, in the acid-catalyzed reaction of N-acyl-2,2-dimethylaziridines, computational analysis helped to elucidate the pathways leading to the formation of oxazolines, amidoalcohols, and allylamides. ias.ac.in

Furthermore, computational studies have confirmed that the ring-opening of N-acyl aziridines via electron transfer can proceed through a concerted process. mdpi.com DFT calculations have also been used to investigate the formation of N-aziridinyl radicals as transient intermediates generated from the reductive photoactivation of N-pyridinium aziridines. nih.govacs.org These studies indicate that the N-aziridinyl radical is planar with the unpaired spin in a p-orbital. nih.govacs.org

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions involving N-acyl aziridines. nih.gov By calculating various molecular properties and modeling reaction pathways, it is possible to anticipate how a molecule will behave under specific conditions.

The regioselectivity of ring-opening reactions of unsymmetrical aziridines is a key aspect that can be predicted computationally. mdpi.com Nucleophilic attack can occur at either of the two ring carbons, and the preferred site is influenced by both steric and electronic factors. DFT calculations can determine the relative activation energies for attack at each carbon, thereby predicting the major product. For N-activated aziridines, nucleophilic attack often occurs selectively at the most substituted carbon atom. ias.ac.in

For example, in the copper-catalyzed ring-opening of N-(2-picolinoyl)-aziridines, DFT calculations were used to rationalize the observed regioselectivity. The calculations showed that the energy barrier for the Markovnikov pathway (attack at the more substituted carbon) was lower than for the anti-Markovnikov pathway. mdpi.com

Computational models can also predict the stereoselectivity of reactions. By analyzing the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially. This is particularly important in the synthesis of chiral molecules. rsc.org

Structure-Reactivity Relationship Modelling

A major goal of computational chemistry is to establish quantitative structure-reactivity relationships (QSRRs), which link the molecular structure of a compound to its chemical reactivity. chemrxiv.orgrsc.org For N-acyl aziridines, QSRR models can be developed to predict their reactivity in various transformations based on calculated structural or electronic parameters.

One approach involves correlating the rate of a reaction with descriptors derived from quantum chemical calculations. For instance, the activation energy for the nucleophilic ring-opening of N-substituted aziridines has been shown to correlate with the electron-withdrawing ability of the substituent on the nitrogen atom. nih.govresearchgate.net A study investigating N-substituted aziridines found that the N-inversion energy and the reactivity towards ring-opening by a cyanide ion were strongly influenced by the nature of the substituent. researchgate.net Acyl groups like -COPh were found to significantly lower the N-inversion energy barrier and enhance the reactivity towards ring-opening. researchgate.net

Another important parameter is the charge distribution in the molecule. The calculated partial charges on the aziridine ring carbons can be used as a predictor for their susceptibility to nucleophilic attack. A more positive partial charge generally indicates a more electrophilic carbon and a higher reactivity towards nucleophiles. ias.ac.in

Synthetic Applications of 1 Aziridin 1 Yl 2 Methylpropan 1 One As a Versatile Synthon

Precursor for Chiral Amines and β-Amino Acid Derivatives

The synthesis of chiral amines and β-amino acids is of significant interest due to their prevalence in biologically active molecules, including pharmaceuticals and natural products. scielo.brresearchgate.netnih.gov 1-(Aziridin-1-yl)-2-methylpropan-1-one and related aziridine (B145994) derivatives are instrumental in accessing these important compound classes.

The strained aziridine ring is susceptible to ring-opening reactions by various nucleophiles. This reactivity, when combined with the chirality that can be inherent in the aziridine or introduced through asymmetric synthesis, provides a powerful method for producing enantiomerically pure amines. researchgate.netnih.gov For instance, the ring-opening of chiral aziridines can lead to the formation of optically pure 1,2-diamines, which are crucial components in many drugs. researchgate.net The reaction often proceeds with high stereoselectivity, meaning that a specific stereoisomer of the product is preferentially formed. researchgate.net

Furthermore, aziridines are employed as precursors for β-amino acids and their derivatives. researchgate.netillinois.edu Traditional methods for synthesizing β-amino acids often require multi-step sequences and the use of hazardous reagents. illinois.edu The use of aziridines offers a more direct and efficient pathway. illinois.edu For example, the carboxylation of aziridines, catalyzed by transition metals like nickel, allows for the synthesis of a wide variety of β-amino acids. illinois.edu

Table 1: Synthesis of Chiral Amines and β-Amino Acid Derivatives

Starting Material Reagent/Catalyst Product Type Key Features
Chiral NH-aziridines ZnBr₂ Optically pure 1-(2-aminoalkyl)aziridines Mild conditions, moderate yields, high stereoselectivity. researchgate.net
Aziridines Nickel catalyst β-Amino acids Wide functional group tolerance. illinois.edu
Alkenes Palladium catalyst / Hypervalent iodine N-protected β-amino acid derivatives Intermolecular aminocarbonylation. illinois.edu
Glycine Schiff bases Brønsted base catalyst β-Hydroxy α-amino acids Highly enantio- and syn-selective aldol (B89426) reaction. nih.gov

Construction of Complex Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines, Oxazolines)

The ring-opening and subsequent cyclization reactions of aziridine derivatives like this compound are fundamental to the synthesis of more complex nitrogen-containing heterocyclic systems. These include five-membered pyrrolidines, six-membered piperidines, and five-membered oxazolines, all of which are common motifs in pharmaceuticals and natural products. nih.govresearchgate.net

Pyrrolidines: The synthesis of substituted pyrrolidin-2-ones can be achieved through the reaction of donor-acceptor cyclopropanes with primary amines, which proceeds through a γ-amino ester intermediate that undergoes in situ lactamization. nih.gov Another approach involves the stereocontrolled ring-opening of aziridines with chiral enolates to produce 5-substituted-3-methyl-pyrrolidin-2-ones. scilit.com

Piperidines: Chiral aziridines can be elaborated into cis-2,6-disubstituted piperidine (B6355638) natural products through a sequence of reactions including reductive ring-opening of the aziridine and intramolecular reductive amination. rsc.org The alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a hydroxybutyl-substituted aziridine, with an organocopper reagent is another effective method for producing 2-alkylsubstituted piperidines. researchgate.net

Oxazolines: Oxazolines are readily synthesized from the reaction of acyl chlorides with 2-amino alcohols. wikipedia.org The isobutyryl group of this compound can serve as the acyl component, and the aziridine ring can be opened to reveal an amino alcohol functionality, which can then cyclize to form the oxazoline (B21484) ring. Oxazolines themselves are important as ligands in asymmetric catalysis and as protecting groups. wikipedia.org One-pot methods for the synthesis of 2-oxazolines from carboxylic acids and 2-haloethylammonium salts have also been developed. doi.org

Table 2: Synthesis of Nitrogen Heterocycles

Target Heterocycle Synthetic Strategy Key Intermediates/Reagents
Pyrrolidines Reaction of donor-acceptor cyclopropanes with primary amines γ-Amino esters. nih.gov
Pyrrolidines Ring-opening of aziridines with chiral enolates Chiral enolates. scilit.com
Piperidines Reductive ring-opening and intramolecular reductive amination of chiral aziridines Chiral aziridines with alkyl or alkynyl side chains. rsc.org
Piperidines Alkylative ring-opening of bicyclic aziridinium ions Organocopper reagents. researchgate.net
Oxazolines Cyclization of β-amino alcohol precursors β-Amino alcohol precursors. rsc.org
Oxazolines One-pot reaction of carboxylic acids and 2-haloethylammonium salts 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). doi.org

Stereoselective Formation of Densely Functionalized Molecules

The inherent reactivity and defined stereochemistry of chiral aziridines, such as those derived from this compound, make them excellent starting materials for the stereoselective synthesis of molecules with multiple functional groups and stereocenters. The controlled opening of the aziridine ring allows for the introduction of new substituents with predictable stereochemistry.

Multicomponent reactions (MCRs) involving aziridines are particularly powerful for building molecular complexity in a single step. nih.gov For example, a zinc-catalyzed multicomponent reaction can produce 1,2-aziridinyl propargylic amines with good yield and stereoselectivity. nih.gov The aziridine aldehyde dimer, a related building block, can be used in a Petasis borono-Mannich reaction to generate functionalized diamines with high diastereoselectivity. nih.gov

The ability to control the stereochemical outcome of these reactions is crucial for the synthesis of biologically active compounds, where often only one stereoisomer exhibits the desired activity. The stereoselectivity of aziridine ring-opening reactions is often high, proceeding with full stereochemical control in many cases. researchgate.net

Role in Catalyst Design and Chiral Ligand Synthesis

Chiral molecules derived from this compound and other aziridines play a crucial role in the field of asymmetric catalysis. Chiral ligands are essential for the development of catalysts that can promote enantioselective transformations, leading to the production of a single enantiomer of a chiral product.

Chiral 1,2-diamines, which can be synthesized from chiral aziridines, are a well-established class of ligands for various metal-catalyzed asymmetric reactions. researchgate.net The ability to synthesize optically pure aminoalkylaziridines provides access to a new class of potential ligands. researchgate.net Furthermore, derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid function as chiral synthons combined with a chiral auxiliary, which are valuable in asymmetric synthesis. nih.gov

Oxazoline-containing ligands are also widely used in asymmetric catalysis due to their straightforward synthesis and the wide range of structures that can be prepared. wikipedia.orgrsc.org The synthesis of oxazoline-amino acid bioconjugates highlights the potential for creating complex chiral ligands with multiple points of interaction. rsc.org

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in Aziridine (B145994) Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, atom-economical reactions, and energy-efficient processes. Future research on 1-(Aziridin-1-yl)-2-methylpropan-1-one and related N-acylaziridines will undoubtedly prioritize these aspects.

Key areas of development include the use of environmentally benign solvents. For instance, the synthesis of functionalized NH-aziridines has been successfully demonstrated using cyclopentyl methyl ether (CPME), a greener alternative to traditional organic solvents. youtube.com Another sustainable approach involves avoiding hazardous reagents. Traditional methods for preparing N-acylaziridines often have significant drawbacks, but new routes, such as the direct transformation of 2-amino alcohols to N-tosyl aziridines using simple inorganic bases, produce only inorganic salts as byproducts. researchgate.net

Electrochemical methods represent a particularly promising green alternative for aziridine synthesis. uc.ptnih.govnih.govresearchgate.netorganic-chemistry.org These methods use electrons as "traceless" reagents, often under mild conditions, to construct the aziridine ring, thereby avoiding the need for chemical oxidants and reducing waste. nih.govnih.gov Furthermore, atom-economical transformations, such as catalytic isomerization reactions, are of great interest due to their perfect atom economy. dntb.gov.ua

Development of Highly Selective Catalytic Systems for Aziridine Functionalization

The development of highly selective catalytic systems is paramount for unlocking the full synthetic potential of this compound. The focus lies on achieving high levels of regioselectivity, stereoselectivity, and enantioselectivity in both the formation and subsequent functionalization of the aziridine ring.

A variety of transition metals, including rhodium, wikipedia.orgrsc.org palladium, nih.govscispace.com copper, rsc.org and titanocene, wur.nl have been employed to catalyze reactions of aziridines. For instance, Rh(II)-catalyzed intermolecular aziridination of olefins using anilines as nonactivated N-atom precursors has been developed, offering a stereospecific and chemoselective route to N-aryl aziridines. rsc.org Similarly, titanocene-catalyzed radical ring-opening of N-acylated aziridines has proven effective for constructing quaternary carbon centers. wur.nl

The table below illustrates representative examples of catalytic systems used for the functionalization of N-acylaziridines, a class of compounds to which this compound belongs.

Catalyst SystemReaction TypeSubstrate ScopeKey Features
Rh₂(esp)₂Intermolecular AziridinationOlefins, AnilinesHigh stereospecificity and diastereoselectivity. wikipedia.org
Cp₂TiCl₂/ZnRadical Ring OpeningN-Acyl AziridinesFormation of quaternary carbon centers. wur.nl
Pd(OAc)₂C(sp³)-H ActivationHindered Aliphatic AminesSynthesis of aziridines via intramolecular C-H activation. nih.govscispace.com
Cu(I)/PhI=ONitrogen TransferOlefinsSimplified and efficient aziridination.

Note: This table presents data for analogous N-acylaziridine compounds to exemplify the potential catalytic applications for this compound.

Future research will likely focus on designing more sophisticated and selective catalysts, potentially including organocatalysts and biocatalysts, to control the reactivity of the aziridine ring with even greater precision.

Integration with Advanced Reaction Methodologies

The integration of this compound chemistry with advanced reaction methodologies such as flow chemistry, photochemistry, and electrochemistry is poised to revolutionize its synthetic applications.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uc.pt The synthesis of aziridines and their derivatives has been successfully translated to flow systems, enabling reactions that are difficult or hazardous to perform in batch. youtube.comnih.govnih.govscispace.com For example, a continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation has been described, which can be coupled with a subsequent ring-opening reaction in a consecutive process. nih.govscispace.com

Photo- and Electrochemistry: These methods provide unique activation pathways that are often inaccessible through thermal means. Photochemical reactions of aziridines can lead to the formation of reactive intermediates like azomethine ylides, which can participate in various cycloaddition reactions. Electrochemical synthesis, as mentioned earlier, is a powerful green tool for aziridination and can be effectively combined with flow technology. uc.ptnih.govnih.govresearchgate.netorganic-chemistry.org The electrochemical synthesis of aziridines from alkenes and amines has been demonstrated, expanding the scope of accessible N-alkyl aziridine products. nih.gov

The following table summarizes the benefits of integrating these advanced methodologies with aziridine chemistry.

MethodologyKey AdvantagesRepresentative Application
Flow ChemistryEnhanced safety, scalability, precise control of reaction parameters.Continuous synthesis and in-line functionalization of aziridines. nih.govscispace.com
PhotochemistryAccess to unique reactive intermediates, mild reaction conditions.Photoinduced ring-opening and cycloaddition reactions.
ElectrochemistryGreen (uses electrons as reagents), avoids harsh oxidants.Electrochemical synthesis of aziridines from simple precursors. uc.ptnih.gov

Note: This table illustrates the potential of advanced methodologies for reactions involving compounds like this compound, based on studies with related aziridines.

Exploration of Novel Reactivity Modes for Enhanced Synthetic Utility

Beyond the well-established nucleophilic ring-opening reactions, future research will delve into uncovering novel reactivity modes of this compound to expand its synthetic utility. The unique electronic and steric properties of the isobutyryl group may lead to unprecedented reactivity.

Emerging areas of interest include the formation and trapping of aziridinium (B1262131) ylides, which can undergo a variety of pericyclic reactions and rearrangements to generate complex nitrogen-containing heterocycles. The strain within the aziridine ring can be harnessed to drive ring-expansion reactions, providing access to larger heterocycles such as piperidines and azepines. Furthermore, transition metal-catalyzed reactions that proceed via novel mechanisms, such as migratory insertion or reductive coupling, are expected to provide new avenues for aziridine functionalization. wur.nl The development of tandem reactions, where the aziridine ring-opening is followed by a subsequent bond-forming event in a single pot, will also be a key focus, leading to rapid increases in molecular complexity.

The exploration of these novel reactivity patterns will be crucial in establishing this compound as a versatile building block for the synthesis of a wide array of valuable molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.